molecular formula C9H11F2NO B13287093 3-(Difluoromethyl)-4-ethoxyaniline

3-(Difluoromethyl)-4-ethoxyaniline

Cat. No.: B13287093
M. Wt: 187.19 g/mol
InChI Key: LTJQEUCGFGMJOJ-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Considerations

The molecular structure of 3-(difluoromethyl)-4-ethoxyaniline comprises a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at the 4-position and a difluoromethyl group (-CF₂H) at the 3-position, with an amine group (-NH₂) at the 1-position (Figure 1). The SMILES notation (NC₁=CC=C(OCC)C(C(F)F)=C₁) explicitly defines the connectivity, indicating a planar aromatic system with substituents in fixed orientations.

The ethoxy group introduces steric bulk and electron-donating effects via its oxygen atom, while the difluoromethyl group exerts strong electron-withdrawing characteristics due to the electronegativity of fluorine. This combination creates a polarized electronic environment, influencing the compound’s reactivity and intermolecular interactions. Stereochemical considerations are limited due to the absence of chiral centers, but restricted rotation around the C-O bond of the ethoxy group may lead to conformational isomers.

Table 1: Key Molecular Descriptors

Property Value
Molecular Formula C₉H₁₁F₂NO
Molecular Weight 187.19 g/mol
SMILES NC₁=CC=C(OCC)C(C(F)F)=C₁
Topological Polar Surface Area 35.2 Ų (calculated)

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum of 3-(difluoromethyl)-4-ethoxyaniline is predicted to exhibit the following features:

  • Aromatic Protons : Two doublets (δ 6.8–7.2 ppm) for the ortho and meta protons relative to the amine group, split due to coupling with adjacent hydrogens.
  • Ethoxy Group : A quartet (δ 3.4–3.6 ppm) for the -OCH₂- methylene protons and a triplet (δ 1.2–1.4 ppm) for the terminal -CH₃ group.
  • Difluoromethyl Group : A triplet (δ 5.8–6.2 ppm) for the -CF₂H proton, split due to coupling with two fluorine nuclei (J ~ 55 Hz).
  • Amine Proton : A broad singlet (δ 4.5–5.0 ppm) for the -NH₂ group, subject to exchange broadening.

The carbon-13 NMR spectrum would show signals for the aromatic carbons (δ 110–150 ppm), the ethoxy methylene (δ 65–70 ppm), and the difluoromethyl carbon (δ 110–115 ppm, split into a doublet due to fluorine coupling).

Infrared (IR) Spectroscopy
Key IR absorptions include:

  • N-H stretch: 3350–3450 cm⁻¹ (amine).
  • C-F stretch: 1100–1250 cm⁻¹ (difluoromethyl).
  • C-O-C asymmetric stretch: 1050–1150 cm⁻¹ (ethoxy group).
  • Aromatic C=C stretches: 1450–1600 cm⁻¹.

Mass Spectrometry (MS)
The electron ionization mass spectrum would display a molecular ion peak at m/z 187, corresponding to [C₉H₁₁F₂NO]⁺. Fragmentation pathways likely involve loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the difluoromethyl group (-CF₂H, 51 Da), yielding ions at m/z 142 and 136, respectively.

Crystallographic Analysis and Solid-State Properties

While single-crystal X-ray diffraction data for 3-(difluoromethyl)-4-ethoxyaniline are not available in the provided sources, its solid-state behavior can be inferred from analogous structures. The ethoxy group’s steric bulk and the difluoromethyl group’s electronegativity likely promote a layered crystal lattice stabilized by:

  • N-H···O hydrogen bonds between amine and ethoxy groups.
  • C-F···H-C dipolar interactions.
  • van der Waals forces between aromatic rings.

The compound is expected to crystallize in a monoclinic system with a density approximating 1.3–1.4 g/cm³, based on comparisons to 4-ethoxyaniline (density: 1.065 g/cm³).

Thermodynamic Behavior and Phase Transitions

The thermodynamic profile of 3-(difluoromethyl)-4-ethoxyaniline is influenced by its substituents:

  • Melting Point : Estimated at 80–90°C, higher than 4-ethoxyaniline (4°C), due to enhanced intermolecular forces from the difluoromethyl group.
  • Boiling Point : Predicted to be 240–260°C, slightly lower than 4-ethoxyaniline (254°C), as the electron-withdrawing -CF₂H group reduces hydrogen bonding capacity.
  • Thermal Stability : Decomposition above 200°C, likely involving cleavage of the C-F or C-O bonds. Phase transitions (solid-liquid) are accompanied by entropy changes dominated by the disruption of hydrogen-bonded networks.

Table 2: Thermodynamic Properties

Property Value/Observation
Melting Point 80–90°C (estimated)
Boiling Point 240–260°C (estimated)
ΔHvap ~45 kJ/mol (calculated)
Thermal Decomposition >200°C (predicted)

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

3-(difluoromethyl)-4-ethoxyaniline

InChI

InChI=1S/C9H11F2NO/c1-2-13-8-4-3-6(12)5-7(8)9(10)11/h3-5,9H,2,12H2,1H3

InChI Key

LTJQEUCGFGMJOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)N)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-4-ethoxyaniline typically involves the introduction of the difluoromethyl group to an aniline derivative. One common method is the nucleophilic difluoromethylation of aniline derivatives using difluoromethylating agents such as ClCF₂H. The reaction conditions often involve the use of a base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide (DMSO) at low temperatures .

Industrial Production Methods

Industrial production of 3-(Difluoromethyl)-4-ethoxyaniline may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylating reagents and catalysts can streamline the production process, making it more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-ethoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring .

Scientific Research Applications

3-(Difluoromethyl)-4-ethoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-ethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to potent biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 3-(Difluoromethyl)-4-ethoxyaniline with structurally related aniline derivatives, emphasizing substituent variations and their implications:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties/Applications References
3-(Difluoromethyl)-4-ethoxyaniline C$9$H${11}$F$_2$NO -CF$2$H (3), -OCH$2$CH$_3$ (4) 187.19 Discontinued; used in quinoline synthesis
3-(Difluoromethoxy)-4-methylaniline C$8$H$9$F$_2$NO -OCHF$2$ (3), -CH$3$ (4) 173.16 Higher volatility; potential precursor for agrochemicals
4-Ethoxy-3-fluoroaniline C$8$H${10}$FNO -F (3), -OCH$2$CH$3$ (4) 155.17 Improved solubility in polar solvents; intermediate in drug synthesis
4-Ethoxy-N-[(3-fluorophenyl)methyl]aniline C${15}$H${16}$FNO -OCH$2$CH$3$ (4), benzyl-F (side chain) 245.29 Enhanced lipophilicity; used in receptor-targeted agents
3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline C${10}$H${12}$F$3$NO$2$ -OCH$2$CH$2$OCH$3$ (3), -CF$3$ (4) 259.20 High metabolic stability; featured in kinase inhibitors

Key Trends and Functional Group Impact

Fluorine Substituents :

  • The difluoromethyl group (-CF$_2$H) in 3-(Difluoromethyl)-4-ethoxyaniline introduces both electron-withdrawing effects and steric bulk, which can modulate binding affinity and resistance to oxidative metabolism .
  • In contrast, the trifluoromethyl group (-CF$_3$) in 3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline provides stronger electron-withdrawing effects, enhancing acidity of neighboring protons and improving protein-ligand interactions .

Ether Linkages: Ethoxy (-OCH$2$CH$3$) and methoxyethoxy (-OCH$2$CH$2$OCH$_3$) groups improve solubility in aqueous environments compared to non-polar substituents. For example, 4-Ethoxy-3-fluoroaniline demonstrates better solubility than its alkyl-substituted counterparts .

Biological Activity :

  • Compounds like 3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline are critical intermediates in anticancer agents, as seen in patent applications for kinase inhibitors .
  • The benzyl-fluorine modification in 4-Ethoxy-N-[(3-fluorophenyl)methyl]aniline suggests applications in central nervous system (CNS) drugs due to increased blood-brain barrier penetration .

Biological Activity

3-(Difluoromethyl)-4-ethoxyaniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and pharmacokinetic properties based on recent research findings.

Chemical Structure and Properties

The compound 3-(Difluoromethyl)-4-ethoxyaniline features a difluoromethyl group and an ethoxy substituent on an aniline backbone, which may enhance its lipophilicity and biological interactions. The presence of fluorine atoms often contributes to improved pharmacokinetic properties and increased binding affinity to biological targets.

Research indicates that 3-(Difluoromethyl)-4-ethoxyaniline acts as a topoisomerase II (topoII) poison , disrupting DNA replication and transcription processes in cancer cells. Topoisomerases are essential enzymes that manage DNA topology during replication; inhibiting these enzymes can lead to cell death, particularly in rapidly dividing cancer cells.

Antiproliferative Activity

A study evaluated the antiproliferative effects of various derivatives, including 3-(Difluoromethyl)-4-ethoxyaniline, against several human cancer cell lines: DU145 (prostate cancer), HeLa (cervical cancer), and A549 (lung adenocarcinoma). The results demonstrated significant cytotoxicity with IC50 values in the low micromolar range. Notably, compounds with difluoromethyl substitutions showed enhanced activity compared to their non-fluorinated counterparts.

CompoundCell LineIC50 (μM)
3fDU145<5
3fHeLa<5
3fA549<5
3iDU1457.3 ± 1.5
3hA5499.2 ± 0.2

These findings suggest that the incorporation of fluorinated groups can augment the compound's efficacy by enhancing its interaction with the target enzyme and stabilizing the drug-receptor complex .

Pharmacokinetic Profile

The pharmacokinetic evaluation of 3-(Difluoromethyl)-4-ethoxyaniline revealed promising characteristics:

  • Metabolic Stability : The compound exhibited excellent stability in mouse serum and liver microsomes, with half-life values exceeding 120 minutes.
  • Solubility : It displayed good solubility in aqueous buffers (pH 7.4), with concentrations greater than 200 μM, indicating favorable conditions for bioavailability in vivo .

Case Studies

In vitro studies have demonstrated that 3-(Difluoromethyl)-4-ethoxyaniline not only inhibits cell proliferation but also induces apoptosis in sensitive cancer cell lines. For instance, treatment with this compound led to increased levels of reactive oxygen species (ROS) and activation of caspases, key mediators of the apoptotic pathway.

Example Case Study

In a recent study involving HeLa cells:

  • Treatment Duration : Cells were treated for 24 hours.
  • Observation : A marked increase in apoptosis was noted via flow cytometry analysis.
  • Mechanistic Insight : The compound's ability to induce oxidative stress was linked to its structural properties, particularly the difluoromethyl group which enhances electron-withdrawing capabilities .

Q & A

Q. What are the established synthetic routes for 3-(Difluoromethyl)-4-ethoxyaniline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, analogous compounds (e.g., 4-Chloro-3-ethoxy-2-fluoroaniline) are synthesized using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF under reflux . Optimization includes:
  • Temperature control : Elevated temperatures (80–120°C) improve reaction rates but may increase side products.
  • Solvent selection : DMF or DMSO enhances solubility of aromatic intermediates .
  • Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity .
    Yield Optimization Table :
BaseSolventTemp (°C)Yield (%)Purity (%)
K₂CO₃DMF1006595
NaHTHF605590

Q. What spectroscopic techniques are most effective for characterizing 3-(Difluoromethyl)-4-ethoxyaniline, and what are the key spectral markers?

  • Methodological Answer :
  • ¹⁹F NMR : Identifies the difluoromethyl group (δ ≈ -110 to -120 ppm as a triplet due to coupling with adjacent protons) .
  • ¹H NMR : Ethoxy group protons appear as a quartet (δ ≈ 1.3–1.5 ppm for CH₃; δ ≈ 3.9–4.1 ppm for OCH₂) .
  • IR Spectroscopy : Stretching vibrations for C-F (1100–1200 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ confirms molecular weight (e.g., C₉H₁₁F₂NO: theoretical 200.09; observed 200.08) .

Advanced Research Questions

Q. How does the difluoromethyl group influence the electronic properties and reactivity of 3-(Difluoromethyl)-4-ethoxyaniline compared to non-fluorinated analogs?

  • Methodological Answer : The difluoromethyl group is electron-withdrawing due to fluorine’s high electronegativity, which:
  • Reduces basicity : The NH₂ group’s pKa decreases by ~1–2 units compared to non-fluorinated anilines, altering protonation in biological systems .
  • Enhances metabolic stability : Fluorine reduces oxidative metabolism, as shown in SAR studies of similar compounds (e.g., 3-Ethyl-4-fluoroaniline vs. 4-Fluoroaniline) .
    Computational tools (e.g., DFT calculations) quantify these effects:
  • Hammett σₚ values : Difluoromethyl substituent σₚ ≈ 0.43, comparable to NO₂ .
  • Molecular docking : Predicts altered binding affinities in enzyme active sites due to steric and electronic effects .

Q. How can researchers resolve contradictions in reported biological activities of 3-(Difluoromethyl)-4-ethoxyaniline derivatives?

  • Methodological Answer : Discrepancies may arise from differences in:
  • Assay conditions (e.g., pH, solvent polarity). Validate using standardized protocols (e.g., OECD guidelines).
  • Regiochemistry : Substituent position (e.g., 3- vs. 4-difluoromethyl) drastically alters bioactivity. Use X-ray crystallography or NOESY NMR to confirm structures .
  • Meta-analysis : Cross-reference datasets from PubChem, ChEMBL, and DSSTox to identify outliers .
    Case Study : A derivative showed conflicting IC₅₀ values (10 µM vs. 50 µM) in kinase inhibition assays. Resolution involved:
  • Repetition under controlled conditions (fixed DMSO concentration ≤1%).
  • Orthogonal assays (SPR vs. fluorescence polarization) .

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